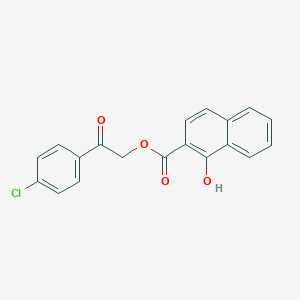
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate, also known as Naproxen Chlorobenzene Ester, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen Chlorobenzene Ester is a derivative of naproxen, which is a well-known NSAID that has been used for decades. Naproxen Chlorobenzene Ester has been developed to improve the pharmacokinetic properties of naproxen, including its solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester is similar to that of other NSAIDs. It works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are mediators of pain and inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has several advantages for laboratory experiments. It is a well-established drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has a short half-life, which can make it difficult to maintain therapeutic concentrations in vitro. It is also known to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the exploration of its potential as an anti-cancer agent, as it has been shown to have some anti-tumor effects in vitro. Additionally, there is interest in studying its effects on other inflammatory pathways, such as the inflammasome pathway, which plays a key role in the regulation of inflammation. Finally, there is interest in exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have some neuroprotective effects in vitro.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester involves the reaction of 2-naphthol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ethyl chloroformate to form the final product, 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-14-8-5-13(6-9-14)17(21)11-24-19(23)16-10-7-12-3-1-2-4-15(12)18(16)22/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOAKQMOVADYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


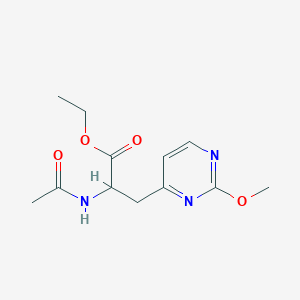
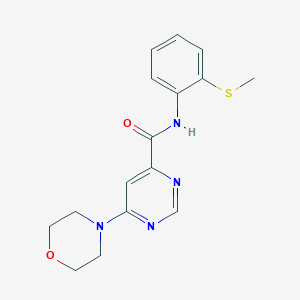

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
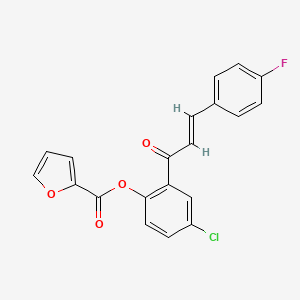
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

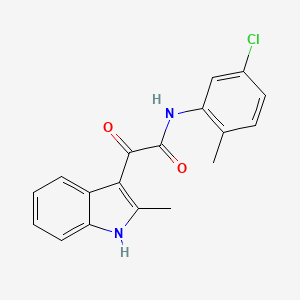
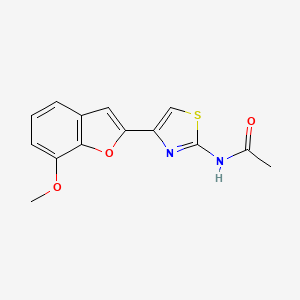
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)